molecular formula C27H34O4 B595725 7-Hydroxycoumarinyl-gamma-linolenate CAS No. 161180-12-7

7-Hydroxycoumarinyl-gamma-linolenate

Cat. No. B595725
M. Wt: 422.6
InChI Key: LPIXSKJJCANUQD-QNEBEIHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxycoumarinyl-gamma-linolenate is a gamma-linolenic acid ester of 7-hydroxycoumarin (umbelliferone) that behaves as a substrate for cPLA2 . Hydrolysis of 7-hydroxycoumarinyl-gamma-linolenate by phospholipase results in the release of the fluorescent compound 7-hydroxycoumarin .


Synthesis Analysis

The synthesis of 7-hydroxycoumarin derivatives involves the treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine .


Molecular Structure Analysis

The molecular formula of 7-Hydroxycoumarinyl-gamma-linolenate is C27H34O4 . The InChi Code is InChI=1S/C27H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26 (28)30-24-20-18-23-19-21-27 (29)31-25 (23)22-24/h6-7,9-10,12-13,18-22H,2-5,8,11,14-17H2,1H3/b7-6-,10-9-,13-12- .


Chemical Reactions Analysis

The hydrolysis of 7-hydroxycoumarinyl-gamma-linolenate by phospholipase results in the release of the fluorescent compound 7-hydroxycoumarin .


Physical And Chemical Properties Analysis

The molecular weight of 7-Hydroxycoumarinyl-gamma-linolenate is 422.6 . It is soluble in DMF (50 mg/ml), DMSO (25 mg/ml), and Ethanol (100 mg/ml) .

Scientific Research Applications

  • Catalytic Activity in Enzymes : 7-Hydroxycoumarinyl gamma-linolenate is used as a substrate to study the catalytic activity of enzymes like human cytosolic phospholipase A2 (cPLA2). It aids in understanding the role of specific amino acids in enzymatic reactions (Huang et al., 1996).

  • Assay Development for Enzyme Activity : This compound is used in developing assays to continuously monitor the activity of cPLA2. It has been instrumental in detecting enzymatic activity in various cell preparations and understanding substrate preferences (Huang et al., 1994).

  • Study of Biochemical Reactions : 7-Hydroxycoumarin derivatives have been studied for their reaction with hydroxyl radicals, offering insights into biochemical pathways and the formation of specific isomers in chemical reactions (Louit et al., 2005).

  • Therapeutic Applications : Some studies have explored the therapeutic potential of 7-Hydroxycoumarin and its derivatives in various medical conditions. For instance, scopoletin, a derivative of 7-Hydroxycoumarin, has been evaluated for its antithyroid, antioxidative, and antihyperglycemic activities in animal models (Panda & Kar, 2006).

  • Cancer Research : 7-Hydroxycoumarin has been investigated for its potential anti-cancer effects, particularly in relation to apoptosis induction, cell cycle arrest, and its impact on oncogene-induced transformation in cells (Wang & Wang, 2022).

  • Antimicrobial and Antifungal Properties : Some coumarin compounds, including 7-Hydroxycoumarin derivatives, have been studied for their inhibitory effects on bacteria and fungi, suggesting potential applications in treating infections and as fungicidal leads (Gnonlonfin et al., 2012).

Safety And Hazards

The safety data sheet for 7-Hydroxycoumarinyl-gamma-linolenate indicates that it is not for human or veterinary use .

Future Directions

As a substrate for cPLA2, 7-Hydroxycoumarinyl-gamma-linolenate can be used to monitor the enzymatic activity of cPLA2 . This could have potential applications in research related to phospholipase and its role in various biological processes.

properties

IUPAC Name

(2-oxochromen-7-yl) (6Z,9Z,12Z)-octadeca-6,9,12-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(28)30-24-20-18-23-19-21-27(29)31-25(23)22-24/h6-7,9-10,12-13,18-22H,2-5,8,11,14-17H2,1H3/b7-6-,10-9-,13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIXSKJJCANUQD-QNEBEIHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxycoumarinyl-gamma-linolenate

CAS RN

161180-12-7
Record name 6,9,12-Octadecatrienoic acid, 2-oxo-2H-1-benzopyran-7-yl ester, (Z,Z,Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161180-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Citations

For This Compound
1
Citations
CS Batsika, ADD Gerogiannopoulou… - Expert Opinion on …, 2021 - Taylor & Francis
Phospholipase A 2 (PLA 2 ) enzymes are implicated in several pathological conditions such as arthritis, cardiovascular diseases, and diabetes. It is highly important to regulate their …
Number of citations: 20 www.tandfonline.com

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